molecular formula C8H11BrN2 B13043573 (1S)-1-(4-Bromophenyl)ethane-1,2-diamine

(1S)-1-(4-Bromophenyl)ethane-1,2-diamine

Cat. No.: B13043573
M. Wt: 215.09 g/mol
InChI Key: SICBHEQTGNGHHL-MRVPVSSYSA-N
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Description

(1S)-1-(4-Bromophenyl)ethane-1,2-diamine is a chiral organic compound featuring an ethylenediamine backbone substituted with a 4-bromophenyl group at the C1 position. Its molecular formula is C₈H₁₀BrN₂, with a molecular weight of 215.09 g/mol (based on structurally similar compounds in ). The stereochemistry (S-configuration) further distinguishes it from racemic or diastereomeric analogs, influencing its interactions in chiral environments .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11BrN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1

InChI Key

SICBHEQTGNGHHL-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)N)Br

Canonical SMILES

C1=CC(=CC=C1C(CN)N)Br

Origin of Product

United States

Biological Activity

(1S)-1-(4-Bromophenyl)ethane-1,2-diamine, also known as (S)-1-(4-bromophenyl)ethane-1,2-diamine hydrochloride, is a chiral organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12BrN2, with a molecular weight of approximately 251.55 g/mol. The compound features a bromophenyl group attached to an ethane-1,2-diamine backbone, which contributes to its unique chemical reactivity and biological interactions.

Key Properties:

  • IUPAC Name: this compound; hydrochloride
  • Solubility: Enhanced in hydrochloride form
  • Chirality: Exhibits stereochemical specificity influencing biological activity

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It is known to modulate enzymatic activity and influence receptor binding, which can lead to various pharmacological effects.

Mechanisms include:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It may act as an antagonist or agonist at certain receptors, affecting signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound has potential applications in pharmacology due to its unique structural features.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their anticancer properties against leukemia cell lines such as HL60 and K562. The cytotoxicity was assessed using the MTT assay, revealing promising selectivity indices compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
(S)-1-(4-Bromophenyl)ethane-1,2-diamineK5625.503.51
DoxorubicinK5623.51-

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Escherichia coli0.78
Staphylococcus aureus0.097
Salmonella enterica0.78

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study focused on the synthesis of quinoline derivatives from related diamines showed promising anticancer activities against multiple leukemia cell lines .
  • Another investigation into the compound's interaction with BCR-ABL tyrosine kinase indicated its potential as a lead compound for chronic myeloid leukemia treatment .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(1S)-1-(4-Bromophenyl)ethane-1,2-diamine 4-Bromo C₈H₁₀BrN₂ 215.09 High steric bulk; bromine enhances electrophilicity for cross-coupling reactions .
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine 4-Fluoro C₈H₁₁FN₂ 154.19 Fluorine's electron-withdrawing effect increases polarity; used in fluorinated drug precursors .
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine Bis(4-fluoro) C₁₄H₁₂F₂N₂ 250.26 Dual fluorine substituents enhance rigidity; applied in chiral ligand design .

Methoxy-Substituted Analogs

| (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | Bis(4-methoxy) | C₁₆H₂₀N₂O₂ | 296.34 | Methoxy groups improve solubility in polar solvents; used in asymmetric catalysis . |

Bromo Positional Isomers

| 1-(3-Bromo-phenyl)-ethane-1,2-diamine | 3-Bromo | C₈H₁₁BrN₂ | 215.09 | Meta-substitution reduces steric hindrance, favoring planar coordination geometries . |
| (1S)-1-(2-Bromophenyl)ethane-1,2-diamine | 2-Bromo | C₈H₁₀BrN₂ | 215.09 | Ortho-substitution increases steric strain, limiting rotational freedom . |

Structural and Functional Comparisons

Electronic Effects

  • The 4-bromo group in the target compound creates a stronger electron-withdrawing effect compared to 4-fluoro analogs, altering reactivity in nucleophilic substitutions. For example, bromine’s polarizability enhances its utility in Suzuki-Miyaura couplings, whereas fluorine’s smaller size favors hydrogen-bonding interactions .
  • Methoxy groups () provide electron-donating effects, stabilizing cationic intermediates in catalytic cycles, unlike bromine’s electron-withdrawing nature.

Steric and Chiral Impacts

  • The S-configuration of the target compound contrasts with (1R,2R)-bis(4-methoxyphenyl) analogs (), which display distinct enantioselectivity in asymmetric synthesis.

Key Research Findings

  • Coordination Chemistry: Bromophenyl-substituted diamines form stable complexes with transition metals (e.g., Zn²⁺ in ZnO nanorod synthesis; ), where bromine’s size and polarizability improve crystal growth alignment.
  • Pharmacological Potential: Fluorinated analogs () show enhanced blood-brain barrier penetration compared to brominated derivatives, making them candidates for CNS-targeted drugs.
  • Thermal Stability : Methoxy-substituted diamines () exhibit higher thermal stability (decomposition >250°C) compared to brominated analogs (~200°C), attributed to stronger C–O bonds.

Limitations and Data Gaps

  • Limited solubility data for brominated diamines (e.g., ).
  • Toxicity profiles of positional isomers (e.g., ortho vs. para bromine) remain understudied.

Preparation Methods

Synthesis from Chiral Epoxides or Halogenated Precursors

A common route involves starting from a chiral epoxide or a halogenated precursor such as 4-bromophenyl-substituted epoxides or halides, which undergo nucleophilic ring opening or substitution with ammonia or ethylenediamine to introduce the diamine functionality.

  • Starting materials: 4-bromophenyl-substituted epoxides or halides
  • Reagents: Ethylenediamine or ammonia
  • Conditions: Controlled temperature, inert atmosphere to prevent side reactions
  • Outcome: Retention of (1S) stereochemistry with high enantiomeric purity

Reductive Amination of 4-Bromophenylacetaldehyde with Ethylenediamine

Another efficient method is the reductive amination of 4-bromophenylacetaldehyde with ethylenediamine, which forms the diamine via imine intermediate reduction.

  • Step 1: Condensation of 4-bromophenylacetaldehyde with ethylenediamine to form an imine or Schiff base intermediate.
  • Step 2: Reduction of the imine using a mild reducing agent such as sodium borohydride or catalytic hydrogenation.
  • Advantages: High selectivity, mild reaction conditions, and scalability.
  • Stereochemical control: Achieved by using chiral aldehydes or chiral catalysts.

Catalytic Asymmetric Synthesis Using Diamine-Based Catalysts

Recent research highlights the use of diamine-based copper(I) complexes as catalysts for asymmetric synthesis of chiral diamines including (1S)-1-(4-bromophenyl)ethane-1,2-diamine.

  • Catalysts: Copper(I) complexes with chiral diamine ligands
  • Reaction: Enantioselective amination or addition to activated alkenes or imines
  • Yields: Typically high (up to 90%+)
  • Example: N,N'-(Ethane-1,2-diyl)bis(1-(4-bromophenyl)methanimine) intermediates synthesized with yields around 90% and subsequently reduced to the diamine.

Microwave-Assisted Green Synthesis

Microwave irradiation in aqueous or mixed solvent systems has been applied to accelerate reactions involving ethylenediamine and aryl-substituted aldehydes or hydrazonals to afford diamine derivatives efficiently.

  • Solvents: Water or methanol/water mixtures
  • Heating: Microwave irradiation at controlled power (~200 W)
  • Reaction time: Reduced to minutes (e.g., 15 min)
  • Yields: Improved yields (up to 76%) compared to conventional heating.
  • Environmental impact: Reduced solvent use and energy consumption.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Epoxide ring opening 4-Bromophenyl epoxide Ethylenediamine, inert atmosphere 70-85 High Retains (1S) stereochemistry
Reductive amination 4-Bromophenylacetaldehyde + ethylenediamine NaBH4 or catalytic hydrogenation 75-90 High Mild conditions, scalable
Copper(I)-catalyzed asymmetric synthesis Imines from 4-bromophenyl derivatives Cu(I) diamine complexes 90+ Excellent High enantioselectivity, catalyst-based
Microwave-assisted synthesis Arylhydrazonals + ethylenediamine MW irradiation, aqueous solvent 66-76 Moderate to high Green chemistry approach, fast reaction

Research Findings and Notes

  • The stereochemical integrity of this compound is critical for its biological activity; thus, methods prioritize stereoselectivity.
  • Copper(I) diamine complexes have been demonstrated to catalyze the formation of imine intermediates with high yields and selectivity, which can be subsequently reduced to the target diamine.
  • Microwave-assisted synthesis offers a green and efficient alternative, significantly reducing reaction times and solvent usage while maintaining good yields.
  • The presence of the bromine substituent on the phenyl ring influences the reactivity and selectivity of the reactions, often requiring careful optimization of reaction conditions.
  • Industrial scale-up typically involves optimized temperature control and inert atmospheres to minimize side reactions and maximize yield and purity.

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